N-(5-Bromo-2-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine

Catalog No.
S13723563
CAS No.
16822-80-3
M.F
C10H12BrN3
M. Wt
254.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(5-Bromo-2-methylphenyl)-4,5-dihydro-1H-imidazol...

CAS Number

16822-80-3

Product Name

N-(5-Bromo-2-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine

IUPAC Name

N-(5-bromo-2-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine

Molecular Formula

C10H12BrN3

Molecular Weight

254.13 g/mol

InChI

InChI=1S/C10H12BrN3/c1-7-2-3-8(11)6-9(7)14-10-12-4-5-13-10/h2-3,6H,4-5H2,1H3,(H2,12,13,14)

InChI Key

DKPAVKDMVFUAOI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Br)NC2=NCCN2

N-(5-Bromo-2-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine is a compound belonging to the imidazole class, characterized by a bromine atom and a methyl group on a phenyl ring, which is linked to an imidazole ring. This structure imparts unique chemical and biological properties, making it a subject of interest in various scientific fields. The molecular formula of this compound is C10H12BrN3, with a molecular weight of 254.13 g/mol. Its IUPAC name is N-(5-bromo-2-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine, and its canonical SMILES representation is CC1=C(C=CC(=C1)Br)NC2=NCCN2.

Research indicates that N-(5-Bromo-2-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine exhibits potential biological activities. It has been studied for its antimicrobial and antifungal properties, suggesting possible applications in medicine and pharmacology. The compound's mechanism of action typically involves interactions with specific molecular targets such as enzymes and receptors, leading to modulation of their activity .

The synthesis of N-(5-Bromo-2-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine generally involves the reaction of 4-bromo-2-methylaniline with glyoxal in the presence of ammonium acetate. This reaction is typically conducted under reflux conditions in ethanol to facilitate the formation of the desired imidazole derivative. Although industrial production methods are not extensively documented, optimization of reaction conditions such as temperature and solvent can enhance yield and purity .

N-(5-Bromo-2-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine has several applications across various fields:

  • Chemistry: It serves as a building block for synthesizing more complex organic molecules.
  • Biology: The compound is studied for its potential biological activities.
  • Medicine: Investigated for its use in drug development, particularly in creating new therapeutic agents.
  • Industry: Utilized in developing new materials and chemical processes .

Several compounds share structural similarities with N-(5-Bromo-2-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine:

Compound NameStructural FeaturesUnique Properties
N-(4-Bromo-2-methylphenyl)-4-methoxybenzamideContains methoxy groupPotential anti-inflammatory properties
N-(4-Bromo-2-methylphenyl)-3-methylfuran-2-carboxamideContains furan ringUnique reactivity profile
N-(4-Bromo-2-methylphenyl)-4-chloro-3-nitrobenzamideContains nitro and chloro groupsIncreased electrophilicity

Uniqueness

N-(5-Bromo-2-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine stands out due to its specific imidazole structure, which imparts distinct chemical reactivity and biological activity compared to similar compounds. Its unique combination of functional groups allows for diverse applications in research and industry .

XLogP3

1.9

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

2

Exact Mass

253.02146 g/mol

Monoisotopic Mass

253.02146 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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